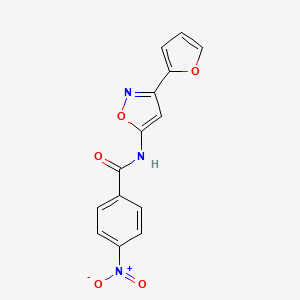![molecular formula C27H38Cl2N2O3 B14663960 3-(diethylamino)-1-[7-[3-(diethylamino)propanoyl]-9H-xanthen-2-yl]propan-1-one;dihydrochloride CAS No. 37971-97-4](/img/structure/B14663960.png)
3-(diethylamino)-1-[7-[3-(diethylamino)propanoyl]-9H-xanthen-2-yl]propan-1-one;dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(diethylamino)-1-[7-[3-(diethylamino)propanoyl]-9H-xanthen-2-yl]propan-1-one;dihydrochloride is a complex organic compound that belongs to the class of xanthenes. Xanthenes are known for their applications in various fields, including dyes, pharmaceuticals, and fluorescence markers.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(diethylamino)-1-[7-[3-(diethylamino)propanoyl]-9H-xanthen-2-yl]propan-1-one;dihydrochloride typically involves multiple steps, including the formation of the xanthene core and subsequent functionalization. Common reagents used in the synthesis may include diethylamine, propanoyl chloride, and other organic solvents. Reaction conditions such as temperature, pressure, and pH need to be carefully controlled to ensure the desired product is obtained.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as crystallization, distillation, and chromatography may be employed to purify the final product.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms with different functional groups.
Substitution: Substitution reactions may involve the replacement of specific functional groups with others, altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, solvent, and reaction time are crucial for achieving the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.
科学研究应用
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: May serve as a fluorescent marker for imaging and diagnostic purposes.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of this compound would depend on its specific applications. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, influencing various biochemical pathways. The exact molecular targets and pathways involved would require detailed experimental studies.
相似化合物的比较
Similar Compounds
Fluorescein: A well-known xanthene dye used in various applications.
Rhodamine: Another xanthene derivative with applications in fluorescence microscopy and imaging.
Eosin: A xanthene dye used in histology and cytology.
Uniqueness
3-(diethylamino)-1-[7-[3-(diethylamino)propanoyl]-9H-xanthen-2-yl]propan-1-one;dihydrochloride may have unique properties such as specific fluorescence characteristics, solubility, or reactivity that distinguish it from other similar compounds. These unique features could make it particularly valuable for certain applications in research and industry.
属性
CAS 编号 |
37971-97-4 |
|---|---|
分子式 |
C27H38Cl2N2O3 |
分子量 |
509.5 g/mol |
IUPAC 名称 |
3-(diethylamino)-1-[7-[3-(diethylamino)propanoyl]-9H-xanthen-2-yl]propan-1-one;dihydrochloride |
InChI |
InChI=1S/C27H36N2O3.2ClH/c1-5-28(6-2)15-13-24(30)20-9-11-26-22(17-20)19-23-18-21(10-12-27(23)32-26)25(31)14-16-29(7-3)8-4;;/h9-12,17-18H,5-8,13-16,19H2,1-4H3;2*1H |
InChI 键 |
XEFXELDWPNCLPF-UHFFFAOYSA-N |
规范 SMILES |
CCN(CC)CCC(=O)C1=CC2=C(C=C1)OC3=C(C2)C=C(C=C3)C(=O)CCN(CC)CC.Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


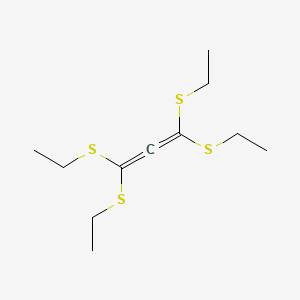



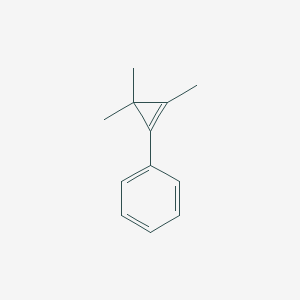

![2,6-Bis[3-(4-azidophenyl)prop-2-en-1-ylidene]-4-hydroxycyclohexan-1-one](/img/structure/B14663926.png)
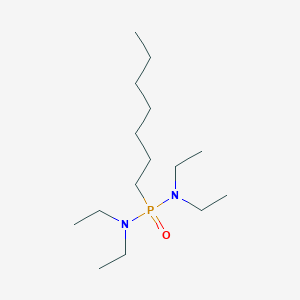

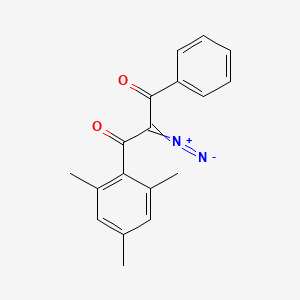


![5,8,14-Trioxo-5,8,13,14-tetrahydronaphtho[2,3-c]acridine-6-diazonium](/img/structure/B14663955.png)
